(3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-2-yl)methanone

Catalog No.
S934407
CAS No.
2097948-48-4
M.F
C12H22N2O3
M. Wt
242.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-2-yl...

CAS Number

2097948-48-4

Product Name

(3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-2-yl)methanone

IUPAC Name

(3-ethoxy-4-hydroxypyrrolidin-1-yl)-piperidin-2-ylmethanone

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

InChI

InChI=1S/C12H22N2O3/c1-2-17-11-8-14(7-10(11)15)12(16)9-5-3-4-6-13-9/h9-11,13,15H,2-8H2,1H3

InChI Key

WGZZVGJJPAMZNE-UHFFFAOYSA-N

SMILES

CCOC1CN(CC1O)C(=O)C2CCCCN2

Canonical SMILES

CCOC1CN(CC1O)C(=O)C2CCCCN2

(3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-2-yl)methanone is a complex organic compound characterized by the presence of both pyrrolidine and piperidine rings, which are nitrogen-containing heterocycles. This compound has a molecular formula of C₁₂H₁₈N₂O₃ and is known for its unique structural features that allow it to serve as a versatile building block in organic synthesis. The presence of an ethoxy group and a hydroxyl group further enhances its reactivity and potential for various applications in medicinal chemistry and materials science.

, including:

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The carbonyl group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, often facilitated by nucleophiles like amines or thiols under basic conditions.

Research indicates that (3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-2-yl)methanone exhibits potential biological activity, particularly in the field of medicinal chemistry. Its structure allows it to interact with various biological targets, including enzymes and receptors, which may lead to therapeutic effects. The compound has been explored for its potential use in treating neurological disorders due to its ability to modulate neurotransmitter systems.

The synthesis of (3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-2-yl)methanone typically involves multi-step organic reactions. A common approach includes:

  • Preparation of Intermediates: Synthesize the pyrrolidine and piperidine intermediates separately.
  • Coupling Reaction: Combine the intermediates under controlled conditions using catalysts and solvents to facilitate the formation of the final product.
  • Purification: Employ advanced purification techniques to isolate the desired compound with high purity and yield.

Industrial methods may involve continuous flow reactors and automated systems to enhance efficiency and scalability.

(3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-2-yl)methanone has several applications:

  • Drug Development: Its unique structure makes it a candidate for developing new therapeutic agents targeting various diseases.
  • Chemical Synthesis: It serves as a building block for synthesizing more complex molecules in pharmaceutical research.
  • Industrial Use: The compound can be utilized in producing specialty chemicals, coatings, adhesives, and advanced materials due to its distinctive properties.

Studies on the interactions of (3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-2-yl)methanone with biological targets have revealed insights into its mechanism of action. The compound's ability to bind to specific enzymes or receptors modulates their activity, leading to various biological effects. Understanding these interactions is crucial for optimizing its therapeutic potential and minimizing side effects.

Several compounds share structural similarities with (3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-2-yl)methanone:

Compound NameStructural FeaturesUnique Aspects
(3-Hydroxy-4-methoxypyrrolidin-1-yl)(piperidin-2-yl)methanoneContains methoxy instead of ethoxyDifferent electronic properties due to methoxy group
(3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-4-yl)methanonePiperidine ring substituted at position 4Variation in receptor binding profiles
(3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-3-yl)methanoneSimilar structure but different piperidine substitutionDifferences in pharmacokinetics and dynamics

The uniqueness of (3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-2-yl)methanone lies in the specific positioning of its functional groups and the combination of pyrrolidine and piperidine rings, which impart distinct chemical and biological properties that set it apart from similar compounds.

XLogP3

-0.4

Dates

Last modified: 08-16-2023

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